molecular formula C12H15N3O2 B12552163 2,5-Bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione CAS No. 148726-10-7

2,5-Bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B12552163
CAS No.: 148726-10-7
M. Wt: 233.27 g/mol
InChI Key: XRQBTPLQBLVMID-UHFFFAOYSA-N
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Description

2,5-Bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features two aziridine groups and a dimethylamino group attached to a cyclohexa-2,5-diene-1,4-dione core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione typically involves the following steps:

    Formation of the Cyclohexa-2,5-diene-1,4-dione Core: This can be achieved through the oxidation of a suitable precursor, such as a cyclohexadiene derivative, using oxidizing agents like potassium permanganate or chromium trioxide.

    Introduction of Aziridine Groups: The aziridine groups can be introduced via nucleophilic substitution reactions, where aziridine derivatives react with the cyclohexa-2,5-diene-1,4-dione core under basic conditions.

    Addition of Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution or addition reactions using dimethylamine and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The aziridine and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Aziridine derivatives, dimethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce cyclohexane derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical studies due to its unique structure.

    Medicine: Investigated for potential therapeutic applications, such as anticancer agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione involves interactions with molecular targets and pathways specific to its chemical structure. The aziridine groups may participate in alkylation reactions with nucleophilic sites in biological molecules, while the dimethylamino group may influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(aziridin-1-yl)quinone: Similar structure but lacks the dimethylamino group.

    3-(Dimethylamino)-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione: Similar core structure but different functional groups.

Uniqueness

2,5-Bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione is unique due to the combination of aziridine and dimethylamino groups attached to the cyclohexa-2,5-diene-1,4-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

148726-10-7

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

2,5-bis(aziridin-1-yl)-3-(dimethylamino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C12H15N3O2/c1-13(2)11-10(15-5-6-15)9(16)7-8(12(11)17)14-3-4-14/h7H,3-6H2,1-2H3

InChI Key

XRQBTPLQBLVMID-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=O)C=C(C1=O)N2CC2)N3CC3

Origin of Product

United States

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